2,3,3,3-Tetrafluoropropene chemical structure and properties
2,3,3,3-Tetrafluoropropene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3,3-Tetrafluoropropene, also known as HFO-1234yf, is a hydrofluoroolefin (HFO) that has garnered significant attention as a replacement for older generation hydrofluorocarbons (HFCs) due to its low global warming potential (GWP) and zero ozone depletion potential (ODP).[1][2] Its chemical formula is C₃H₂F₄, and its structure features a double bond, which contributes to its short atmospheric lifetime. This document provides an in-depth technical overview of the chemical structure, properties, synthesis, and analysis of 2,3,3,3-Tetrafluoropropene.
Chemical Structure and Identification
2,3,3,3-Tetrafluoropropene is a fluorinated alkene. The molecule consists of a three-carbon propylene (B89431) backbone with four fluorine atoms. The IUPAC name for this compound is 2,3,3,3-tetrafluoroprop-1-ene.[3]
Key Identifiers:
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IUPAC Name: 2,3,3,3-tetrafluoroprop-1-ene[3]
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Common Name: 2,3,3,3-Tetrafluoropropene, HFO-1234yf
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CAS Number: 754-12-1
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Molecular Formula: C₃H₂F₄
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SMILES: C=C(F)C(F)(F)F[3]
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InChI Key: FXRLMCRCYDHQFW-UHFFFAOYSA-N[3]
Physicochemical Properties
2,3,3,3-Tetrafluoropropene is a colorless gas under standard conditions.[3] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 114.04 g/mol | [3] |
| Boiling Point | -29.4 °C | [3] |
| Melting Point | -152.2 °C | [4] |
| Density (liquid) | 1.1 g/cm³ at 25 °C | [3] |
| Solubility in Water | 0.1982 g/L at 24 °C (very poor) | [3] |
| Vapor Pressure | 600 kPa at 21.1 °C | [3] |
| Autoignition Temperature | 405 °C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 2.15 | [3] |
Table 2: Safety and Hazard Information
| Property | Value | Reference |
| Flammability | Extremely flammable gas | [3] |
| Explosive Limits in Air | 6.2 - 12.3 % by volume | [3] |
| GHS Hazard Statements | H220 (Extremely flammable gas), H280 (Contains gas under pressure; may explode if heated) | [3] |
Experimental Protocols
Synthesis of 2,3,3,3-Tetrafluoropropene
A common industrial synthesis route for 2,3,3,3-Tetrafluoropropene involves a two-step gas-phase reaction.[5]
Step 1: Formation of an Intermediate (e.g., 3-chloro-1,1,2-trifluoropropene)
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Reactants: Chlorotrifluoroethylene (B8367) (CTFE) and a methyl halide (e.g., methyl chloride).[5]
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Apparatus: A heated tube reactor, typically constructed from materials resistant to HCl and HF, such as nickel, Monel, or Inconel.[5]
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Procedure:
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A gaseous mixture of chlorotrifluoroethylene and methyl chloride is fed into the reactor.
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The reactor is maintained at a high temperature, generally in the range of 600-900 °C.[5]
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The contact time in the reactor is typically short, on the order of a few seconds.[6]
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The output stream contains the intermediate product, such as CF₂=CFCH₂Cl.
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Step 2: Fluorination to 2,3,3,3-Tetrafluoropropene
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Reactants: The intermediate product stream from Step 1 and hydrogen fluoride (B91410) (HF).[5]
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Catalyst: A fluorination catalyst, such as fluorinated chromia.[6]
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Apparatus: A second reactor containing the catalyst bed.
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Procedure:
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The effluent from the first reactor is mixed with hydrogen fluoride gas.
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This mixture is passed through the second reactor containing the heated fluorination catalyst (e.g., at 325 °C).[6]
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The contact time in the second reactor is also in the range of a few seconds.[6]
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The product stream contains 2,3,3,3-Tetrafluoropropene along with byproducts.
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Purification of 2,3,3,3-Tetrafluoropropene
The product stream from the synthesis reaction is a mixture that includes the desired product, unreacted starting materials, intermediates, byproducts (such as HCl), and HF. Purification is typically achieved through distillation.[5]
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Apparatus: A distillation column.
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Procedure:
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The crude product mixture is fed into a distillation column.
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The column is operated at conditions that allow for the separation of 2,3,3,3-Tetrafluoropropene from the other components based on their boiling points.
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The purified 2,3,3,3-Tetrafluoropropene is collected from the appropriate section of the column.
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Analytical Methodology: Determination in Air Samples
A validated method for the determination of 2,3,3,3-Tetrafluoropropene in air samples involves collection on a sorbent tube followed by gas chromatography analysis.
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Sample Collection:
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Air samples are collected using two 3-section Anasorb CSC sorbent tubes in series.
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A calibrated pump is used to draw air through the tubes at a flow rate of 0.02 L/min for up to 8 hours.
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Sample Preparation:
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The sorbent tubes are separated and capped after collection.
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The contents of the sorbent tubes are extracted with methylene (B1212753) chloride.
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Analysis:
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The extract is analyzed by gas chromatography with flame ionization detection (GC-FID).
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The concentration of 2,3,3,3-Tetrafluoropropene is determined by comparing the peak area to a calibration curve prepared from standards of known concentration.
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Atmospheric Degradation Pathway
2,3,3,3-Tetrafluoropropene has a short atmospheric lifetime due to its reactivity with hydroxyl radicals (•OH). The degradation process ultimately leads to the formation of trifluoroacetic acid (TFA).
Biotransformation
In vivo studies in rats have shown that 2,3,3,3-Tetrafluoropropene is metabolized to a small extent. The primary metabolites identified are diastereomers of N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-l-cysteine.[7] Minor metabolites include trifluoroacetic acid, 3,3,3-trifluorolactic acid, and others.[7] The biotransformation is thought to proceed via cytochrome P450 2E1-catalyzed epoxidation, followed by glutathione (B108866) conjugation or hydrolysis.[7]
Conclusion
2,3,3,3-Tetrafluoropropene is a chemically significant compound with important applications as a low-GWP refrigerant. Its synthesis involves multi-step chemical processes, and its analysis can be performed using standard chromatographic techniques. Understanding its physicochemical properties, synthesis, and degradation pathways is crucial for its safe and effective use, as well as for assessing its environmental and biological impact. Further research into detailed laboratory-scale synthesis and purification protocols would be beneficial for academic and research applications.
References
- 1. Volume # 4(89), July - August 2013 — "Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst" [notes.fluorine1.ru]
- 2. fluorined-chemicals.com [fluorined-chemicals.com]
- 3. 2,3,3,3-Tetrafluoropropene | CH2CFCF3 | CID 2776731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. US8071826B2 - Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) - Google Patents [patents.google.com]
- 6. Process for the preparation of 2,3,3,3-tetrafluoropropene (hfo-1234yf) - Eureka | Patsnap [eureka.patsnap.com]
- 7. Biotransformation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) - PubMed [pubmed.ncbi.nlm.nih.gov]
